molecular formula C26H33N3O2S B11285312 2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B11285312
M. Wt: 451.6 g/mol
InChI Key: VOAOHBXFUWMTOU-UHFFFAOYSA-N
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Description

2-[3-({[(4-BUTYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]-N,N-DIETHYLACETAMIDE is a complex organic compound with a unique structure that includes an indole ring, a butylphenyl group, and a diethylacetamide moiety

Preparation Methods

The synthesis of 2-[3-({[(4-BUTYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]-N,N-DIETHYLACETAMIDE typically involves multiple steps, including the formation of the indole ring, the attachment of the butylphenyl group, and the incorporation of the diethylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

2-[3-({[(4-BUTYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]-N,N-DIETHYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-({[(4-BUTYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

When compared to similar compounds, 2-[3-({[(4-BUTYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]-N,N-DIETHYLACETAMIDE stands out due to its unique structure and potential applications. Similar compounds include:

    Carbamate esters: These compounds share a similar functional group but differ in their overall structure and properties.

    Indole derivatives: Compounds with an indole ring structure, which may have different substituents and biological activities.

    Phenylcarbamoyl derivatives: These compounds have a phenylcarbamoyl group but differ in other structural aspects.

Properties

Molecular Formula

C26H33N3O2S

Molecular Weight

451.6 g/mol

IUPAC Name

2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-diethylacetamide

InChI

InChI=1S/C26H33N3O2S/c1-4-7-10-20-13-15-21(16-14-20)27-25(30)19-32-24-17-29(18-26(31)28(5-2)6-3)23-12-9-8-11-22(23)24/h8-9,11-17H,4-7,10,18-19H2,1-3H3,(H,27,30)

InChI Key

VOAOHBXFUWMTOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC

Origin of Product

United States

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